Copper(II) methoxide
Description
Foundational Significance of Metal Alkoxides in Inorganic and Organic Chemistry
Metal alkoxides are a class of compounds formed by the reaction of a metal with an alcohol, where the metal atom is bonded to an alkoxide group (R-O⁻) fiveable.mewikipedia.org. These compounds are characterized by the metal-oxygen-carbon bonding system, where the electronegative oxygen atom induces polarity in the M-O bond acs.org. Metal alkoxides are considered crucial in various synthesis processes and have a wide range of applications in fields such as catalysis, material science, and nanotechnology fiveable.meprochemonline.com. They are often used as precursors for the synthesis of metal oxides and other metal-containing compounds prochemonline.com. The ease of removal of the organic groups makes them excellent starting materials for the production of metal oxides, which are vital in industries like electronics and ceramics iaea.org. Metal alkoxides also play a significant role in the sol-gel process, a technique used to create solid materials from liquid precursors through hydrolysis and condensation reactions fiveable.me. Furthermore, they can be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) for producing metal-containing thin films prochemonline.com. In organic synthesis, alkali metal alkoxides, such as sodium methoxide (B1231860), are frequently employed as strong bases wikipedia.orgresearchgate.netresearchgate.net.
Overview of Copper Alkoxides as a Class of Reactive Intermediates and Precursors
Copper alkoxides, as a specific class of metal alkoxides, are recognized as reactive intermediates and valuable precursors in various chemical transformations rsc.org. They are derivatives of copper containing alkoxide groups evitachem.com. Copper alkoxides can be prepared through different routes, including the reaction of copper salts with alcohols in the presence of a base or the reaction of organocopper(I) compounds with alcohols prochemonline.comharvard.edu. These compounds have been implicated as intermediates in copper-catalyzed reactions, such as the oxidative carbonylation of alcohols rsc.org. The combination of N-heterocyclic carbene (NHC) ligands with copper alkoxide species has led to significant advancements in copper-mediated catalysis rsc.org. Copper(I) alkoxides, for instance, have been utilized in reactions with aryl halides to produce alkyl aryl ethers harvard.edu. Copper alkoxides also serve as precursors for the formation of metal-containing thin films via techniques like CVD or ALD prochemonline.com.
Delimitation and Specific Research Focus on Copper(II) Methoxide Species
While the broader class of copper alkoxides is significant, this article focuses specifically on this compound (Cu(OCH₃)₂) lookchem.comamericanelements.com. Research into this compound delves into its synthesis, structural characteristics, reactivity patterns, and its specific applications in chemical research. Although mononuclear copper(II) complexes with a unidentate alkoxide ligand are considered rare, terminal methoxide ligation on copper(II) has been observed in complexes where the -OCH₃ ligand is coordinated to a single copper ion within a multicopper system core.ac.ukacs.org. Studies have explored the preparation and characterization of ligated this compound complexes to understand how ligand effects influence the chemistry of mononuclear metal alkoxide species core.ac.ukacs.org. The hydrolytic reactivity of this compound derivatives has also been investigated, showing that treatment with excess water can lead to the formation of mononuclear copper(II) hydroxide (B78521) complexes lookchem.comcore.ac.ukacs.orgchemicalbook.com. This compound is also explored as a precursor in the synthesis of other copper-containing compounds, such as copper bis-ketiminate compounds google.com.
Data Table: Selected Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂H₆CuO₂ (Cu(OCH₃)₂) | evitachem.comereztech.com |
| Molecular Weight | 125.61 g/mol | ereztech.com |
| Appearance | Blue-green powder | ereztech.com |
| Melting Point | 206 °C (dec.) | chemicalbook.com |
| Sensitivity | Moisture, heat | ereztech.com |
| PubChem CID | 9855472 | americanelements.comereztech.comereztech.comnih.gov |
Detailed Research Findings:
Specific research on this compound includes its synthesis through direct reaction of copper(II) acetate (B1210297) monohydrate and methanol (B129727) under solventothermal conditions researchgate.net. This method has been reported to yield the product in essentially quantitative conversion researchgate.net. The structural characterization of this compound by single crystal X-ray diffraction has revealed a one-dimensional chain structure where copper atoms in distorted square planar coordination environments are linked by bridging methoxide ligands researchgate.net.
This compound has been investigated for its reactivity, including its decomposition upon heating to form copper oxides and release methanol evitachem.com. It can also participate in coordination chemistry, acting as a ligand in complexes with other metal ions evitachem.com. Its role in catalytic reactions, such as oxidation or reduction processes involving organic substrates, has been explored evitachem.com. For instance, this compound derivatives have been used as precursors for the formation of mononuclear copper(II) hydroxide complexes upon treatment with excess water lookchem.comcore.ac.ukacs.orgchemicalbook.com. This hydrolysis reaction is considered clean and has potential applications in catalysis and materials science lookchem.com.
Furthermore, this compound has been used as a starting material in the synthesis of other copper compounds. For example, it has been reacted with R-diketimine or ketoimine in methanol to synthesize copper bis-ketiminate compounds google.com. However, the reactivity of commercially purchased this compound in such reactions was noted to be lower compared to Cu(OR)₂ generated in situ, resulting in longer reaction times and inconsistent yields google.com.
Structure
2D Structure
Properties
IUPAC Name |
copper;methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.Cu/c1-2;/h2H,1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUATYREUZXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[Cu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4CuO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Preparation of Copper Ii Methoxide
Established Synthetic Routes to Copper(II) Methoxide (B1231860)
Traditional methods for synthesizing copper(II) methoxide often involve reactions in methanolic solutions using readily available copper(II) salts or through transmetalation reactions with alkali metal methoxides.
Alkali Metal Alkoxide Transmetalation Reactions
Transmetalation reactions involving alkali metal methoxides, such as lithium methoxide or sodium methoxide, and copper(II) salts represent a common route for synthesizing this compound.
A common method for preparing copper(II) alkoxides, including this compound, is the reaction of an alcoholic solution of anhydrous cupric chloride with an alcoholic solution of an alkali metal alkoxide. google.comgoogle.com The alkali metal alkoxide is typically prepared in situ by reacting an alkali metal with an excess of an alcohol. google.comgoogle.com Lithium is often the preferred alkali metal for safety reasons. google.comgoogle.com
In a typical procedure using lithium methoxide, a methanolic solution of lithium methoxide is prepared by reacting lithium metal with anhydrous methanol (B129727). google.comgoogle.com This solution is then filtered to remove any precipitate before being added to a solution of anhydrous cupric chloride in anhydrous methanol. google.comgoogle.com The reaction between lithium methoxide and cupric chloride results in the formation of this compound, which precipitates, and lithium chloride, which remains soluble in methanol. google.comgoogle.com
Similarly, pure crystalline Cu(OCH₃)₂ can be prepared by the reaction of CuBr₂ with NaOCH₃ in CH₃OH. researchgate.net
The reaction conditions and stoichiometry play a crucial role in the synthesis of this compound, particularly when using alkali metal alkoxide transmetalation. While the reaction of cupric chloride and lithium methoxide aims to separate this compound by precipitation, some lithium chloride and even cupric chloride can become entrained in the precipitate. google.comgoogle.com Although washing the precipitated this compound with methanol can remove some chloride compounds, residual chloride may remain, which can adversely affect the properties of the final product, such as superconductivity in derived ceramic materials. google.comgoogle.com Ideally, the process would result in the this compound remaining in solution while chloride-containing compounds precipitate. google.comgoogle.com
Research into copper-catalyzed reactions of sodium methoxide with aryl bromides suggests that the reactive catalyst is copper(I) methoxide, which requires at least another equivalent of sodium methoxide to facilitate the substitution reaction on the aryl ring. tue.nl This highlights the importance of the relative ratio of reactants in influencing the reaction pathway and the role of different copper species. tue.nl
Contemporary Approaches for Tailored Synthesis
Beyond established methods, contemporary approaches like solventothermal and sol-gel synthesis offer routes for preparing this compound, potentially with tailored properties or structures.
Solventothermal and Sol-Gel Synthesis Protocols
Solventothermal synthesis has been employed for the direct preparation of copper methoxide. A method involving the direct reaction of copper(II) acetate (B1210297) monohydrate and methanol under fairly mild solventothermal conditions has been reported. lookchem.comresearchgate.net This approach yielded copper methoxide that was structurally characterized by single crystal X-ray diffraction, revealing a one-dimensional chain structure. lookchem.comresearchgate.net The conversion of copper acetate to copper methoxide in this solventothermal process was found to be essentially quantitative. researchgate.netresearchgate.net
This compound has also been utilized in sol-gel synthesis. For instance, a homogeneous sol/gel useful for preparing superconducting ceramics was created using an ammoniacal this compound solution. google.com This solution was prepared and then hydrated by adding distilled water, followed by stirring to ensure complete hydration. google.com Lithium methoxide is also used in the sol-gel synthesis of lithium borophosphates. fishersci.iecenmed.com
Data on specific reaction conditions for the solventothermal synthesis of this compound from copper(II) acetate monohydrate and methanol indicate that conducting the reaction in an autoclave at 110°C for three days can yield the compound. sciencemadness.org However, this reaction is described as "finicky," with a slight excess of cupric acetate potentially leading to a brown/black byproduct, and the absence of heat under an inert atmosphere for an extended period yielding no detectable product. sciencemadness.org
Here is a summary of some synthesis methods:
| Method | Copper Source | Methoxide Source | Conditions | Notes |
| Solventothermal Synthesis | Copper(II) acetate monohydrate | Methanol | Autoclave, 110°C, 3 days sciencemadness.org | Direct reaction, essentially quantitative yield, produces methyl acetate byproduct. researchgate.netresearchgate.net Can be "finicky". sciencemadness.org |
| Transmetalation | Anhydrous Cupric Chloride | Lithium Methoxide (in MeOH) | Reaction in anhydrous methanol google.comgoogle.com | This compound precipitates, Lithium chloride is soluble. google.comgoogle.com Can result in chloride impurities in the product. google.comgoogle.com |
| Transmetalation | CuBr₂ | NaOCH₃ (in MeOH) | Reaction in CH₃OH researchgate.net | Yields pure crystalline Cu(OCH₃)₂. researchgate.net |
| Sol-Gel Synthesis (utilization of Cu(OCH₃)₂) | N/A | This compound | Hydration of ammoniacal solution with water. google.com | Used as a precursor for superconducting ceramics. google.com |
In Situ Generation for Enhanced Reactivity and Selectivity
In situ generation of this compound or related copper alkoxide species is a strategy employed to enhance reactivity and selectivity in certain chemical transformations. This approach involves forming the reactive copper species directly within the reaction mixture, often as a transient intermediate.
For example, in the context of synthesizing copper bis-ketiminate compounds, generating Cu(OR)₂ (where R is an alkyl group like methyl) in situ from a copper halide and a sodium alkoxide has been shown to lead to faster reactions and higher yields compared to using isolated copper methoxide. google.com The freshly produced Cu(OR)₂ reacts with the diketimine or ketoimine ligands efficiently. google.com This in situ generation avoids potential issues with reduced reactivity that may occur upon isolation of the copper alkoxide. google.com
In situ studies using techniques like X-ray photoelectron spectroscopy (XPS) and mass spectrometry have provided insights into the role of methoxy (B1213986) species on copper surfaces in catalytic reactions, such as the selective oxidation of methanol to formaldehyde. researchgate.net These studies indicate the presence of methoxy groups as intermediate species during the reaction. researchgate.net
Furthermore, the formation of copper methoxide within zeolite cages has been proposed as the initial step in the oxidative carbonylation of methanol to dimethyl carbonate catalyzed by copper species in zeolites. researchgate.net The insertion of carbon monoxide into this in situ generated copper methoxide is considered the rate-limiting step in this process. researchgate.net
In some catalytic cycles, such as the Chan-Evans-Lam reaction, copper(II) species with methoxide ligands are believed to be present in the catalytic resting state. acs.org The interplay of different ligands, including methoxide, can influence the reactivity and selectivity of the copper catalyst. acs.org
Strategies for High-Purity, Chloride-Free this compound Production
The presence of impurities, particularly chloride ions, can be detrimental to the performance of this compound in certain applications, such as precursors for superconducting ceramics or in sensitive catalytic reactions. Therefore, strategies have been developed to produce high-purity, chloride-free this compound.
One method to achieve high purity and freedom from chloride and alkali metal contaminants involves the reaction of an alcoholic alkali metal alkoxide solution with copper(II) fluoride (B91410) instead of copper(II) chloride. google.comlookchem.com This reaction yields this compound and the corresponding alkali metal fluoride. Subsequently, the resulting solution is ammoniated, which helps to solubilize the this compound. google.comlookchem.com Filtration of this ammoniated solution then provides an alkali metal- and chloride-free alcoholic solution of this compound. google.comlookchem.com This method is particularly useful for preparing precursors for materials like yttrium-barium-copper oxide superconductors. google.com
While the reaction of cupric chloride with lithium methoxide is a common preparation method, it can result in some lithium chloride contamination of the this compound product because lithium chloride is soluble in methanol. google.com The alternative method using copper(II) fluoride addresses this issue by generating lithium fluoride, which can be more easily separated. google.com
Another approach to obtaining high-purity copper compounds, although not exclusively focused on isolated this compound, involves in situ generation methods where byproducts like sodium halide are easily separated by filtration after the reaction is complete. google.com This highlights the general principle that the chosen synthetic route significantly impacts the purity of the final copper species.
The synthesis of mononuclear this compound complexes with specific ligands, as mentioned earlier, can also contribute to obtaining well-defined, potentially high-purity this compound species in a ligated form. acs.orgfigshare.com
These strategies underscore the importance of careful reactant selection and reaction conditions in controlling the purity and composition of this compound for its diverse applications.
Structural Elucidation and Coordination Chemistry of Copper Ii Methoxide Complexes
Solid-State Structural Characterization of Copper(II) Methoxide (B1231860)
Single Crystal X-ray Diffraction Analysis of Monomeric Species
While mononuclear copper(II) complexes with a unidentate alkoxide ligand are relatively rare, examples exist, particularly with fluoroalkoxide derivatives. core.ac.uk Terminal methoxide ligation on a single copper(II) ion has been observed in complexes where the -OCH₃ ligand is coordinated to a single copper ion within a multi-copper system. core.ac.uk
Single crystal X-ray diffraction analysis has been used to determine the structure of monomeric copper(II) complexes. For instance, a novel monomeric Cu(II) complex, [Cu(C₁₀H₁₁N₂O₄)₂], synthesized from the reaction of 3-{[(3-hydroxypropyl)imino]methyl}-4-nitrophenol (H₂L) and copper(II) acetate (B1210297) monohydrate in methanol (B129727), was characterized by single-crystal X-ray diffraction. researchgate.net In this complex, the Cu(II) atom is located on an inversion center and exhibits an elongated octahedral geometry, coordinated by two imine N atoms, two phenoxy O atoms in a trans disposition, and two hydroxy O atoms in axial positions. researchgate.net
Another study involving glycine-Schiff base copper(II) complexes also reported a monomeric structure for one of the synthesized compounds based on single crystal X-ray diffraction. nih.gov In this case, the copper(II) ion had a tetracoordinated square planar geometry. nih.gov
Mononuclear copper(II) methoxide complexes supported by N₃S(thioether) chelate ligands have also been prepared and characterized. core.ac.uk ORTEP views of the cationic portions of these complexes show differing geometries around the copper centers, ranging from nearly perfect square pyramidal to distorted trigonal bipyramidal. core.ac.uk
Characterization of Oligomeric and Polymeric Architectures
This compound is often found as a polynuclear species, forming oligomeric and polymeric structures. evitachem.com These larger architectures can exhibit diverse structural motifs depending on the synthesis conditions and the presence of other ligands.
Single crystal X-ray diffraction has revealed that this compound can possess an infinite one-dimensional chain structure. researchgate.net In this structure, copper atoms with distorted square planar coordination environments are linked by bridging methoxide ligands. researchgate.net This polymeric arrangement is formed by the direct reaction of copper(II) acetate monohydrate and methanol under solventothermal conditions. researchgate.net
Another example of a chain structure involving copper(II) ions and bridging ligands, although not exclusively methoxide, further illustrates the propensity of copper(II) to form extended structures. A complex consisting of [Cu₂(L1)Cl₂]⁺ units, where Cu(II) ions are bridged by a Schiff base ligand oxygen, forms a chain structure by connecting these dimeric units via bridging Cl⁻ ions. mdpi.comsemanticscholar.org
Dinuclear and trinuclear this compound units are also observed in various complexes. These smaller oligomers serve as building blocks in more complex structures or exist as discrete entities.
Dinuclear copper(II) complexes containing methoxide ligands are structurally related to this compound. evitachem.com These complexes can exhibit varied coordination environments and bridging modes. For instance, some dinuclear copper(II) complexes are bridged by alkoxide ligands. acs.org
Trinuclear this compound complexes have also been synthesized and structurally characterized by single crystal X-ray diffraction. capes.gov.br One such complex contains a linear trinuclear array of copper(II) ions where the central copper ion is coordinated by four methoxides in a near square-planar environment. capes.gov.br
Studies on controlling the aggregation of copper(II)-based coordination compounds have shown that dinuclear and tetranuclear copper complexes can be formed, with alkoxo dimers being among the observed species. acs.org
Cubane-type [Cu₄(μ₃-OR)₄]⁴⁺ clusters, where OR represents an alkoxide group, are known as secondary building units (SBUs) in the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net Specifically, cubane-type clusters of [Cu₄(MeO)₄]⁴⁺, featuring four copper ions connected by four μ₃-bridging methoxide ions, serve as SBUs in certain copper(II) MOFs. rsc.orgresearchgate.net
Single-crystal X-ray diffraction analysis of a cubane-based copper(II) MOF revealed that these tetranuclear cubane-type clusters act as secondary building blocks, forming a 3D network. rsc.orgresearchgate.net In this structure, the copper(II) centers within the cubane (B1203433) SBU typically exhibit square pyramidal geometry, with axial Cu-O bond distances being slightly longer than the equatorial ones due to Jahn-Teller distortion. rsc.orgresearchgate.net
Spectroscopic Probes of this compound Coordination Environments
Spectroscopic techniques provide complementary information to X-ray diffraction, allowing for the investigation of the electronic structure and coordination environment of this compound in different phases and conditions.
UV-Visible spectroscopy is a valuable tool for studying copper(II) complexes. Differences in the d-d region of UV-Visible spectra can be observed between methoxide and hydroxide (B78521) derivatives of copper(II) complexes, enabling the spectroscopic monitoring of the reactivity of methoxide derivatives with water. core.ac.uk The electronic spectra of copper(II) complexes typically show a broad d→d band in the visible region, arising from various electronic transitions. researchgate.net Charge transfer bands can also be observed in the UV region. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for characterizing copper(II) complexes due to the d⁹ configuration of Cu²⁺, which gives rise to a paramagnetic signal. EPR analysis can provide information about the geometry around the copper center and the nature of the unpaired electron's environment. For instance, EPR analysis of certain copper(II) complexes in methanol or acetonitrile (B52724) revealed a square-pyramidal based geometry in solution, indicated by the g values (g₂ > gₓ,ᵧ). core.ac.uk
Infrared (IR) spectroscopy can provide information about the presence and coordination mode of the methoxide ligand. Vibrational modes associated with the C-O and Cu-O bonds are expected to be observed in the IR spectrum. While specific IR data for simple this compound is not extensively detailed in the search results, IR spectroscopy is commonly used to characterize metal complexes containing alkoxide ligands. ajol.info
Magnetic measurements can also provide insights into the electronic structure and interactions between copper(II) centers in oligomeric and polymeric methoxide complexes. Antiferromagnetic coupling is often observed in polymetallic copper(II) compounds bridged by oxygen-containing ligands like methoxide. acs.orgtandfonline.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 162113 |
| Methanol | 887 |
| Copper(II) acetate monohydrate | 6046-93-1* |
*Note: PubChem provides CID for Copper(II) acetate, the monohydrate form is a common hydrate.
Interactive Data Tables:
Below are examples of how data from the text could be presented in interactive tables. Since specific detailed data tables for this compound itself weren't extensively available in the search snippets, these tables are illustrative based on the types of data mentioned for related copper(II) complexes.
Table 1: Selected Bond Lengths (Å) in Illustrative Copper(II) Complexes
| Complex | Cu-O (methoxide/alkoxide) | Cu-N | Cu-Cl | Geometry | Source |
| Example Monomeric Complex researchgate.net | - | ~1.985 | - | Elongated Octahedral | researchgate.net |
| Example Dinuclear Complex mdpi.comsemanticscholar.org | - | - | Varied | Square Pyramidal | mdpi.com |
| Example Cubane SBU in MOF rsc.orgresearchgate.net | Equatorial: 1.945-2.004 | - | - | Square Pyramidal | rsc.org |
| Example Cubane SBU in MOF rsc.orgresearchgate.net | Axial: 2.405-2.424 | - | - | Square Pyramidal | rsc.org |
| Example Mononuclear N3S-ligated Complex 1 core.ac.uk | - | - | - | Square Pyramidal | core.ac.uk |
| Example Mononuclear N3S-ligated Complex 2 core.ac.uk | - | - | - | Trigonal Bipyramidal | core.ac.uk |
Table 2: Spectroscopic Data for Illustrative Copper(II) Complexes
| Complex | UV-Vis λmax (nm) (d-d band) | EPR g values (solution) | IR ν(C-O) (cm⁻¹) | Source |
| Example Copper(II) Complexes researchgate.net | 500-572 | g₂ > gₓ,ᵧ | - | researchgate.net |
| Example Mononuclear N3S-ligated Complexes core.ac.uk | Varied (400-1100 nm region) | g₂ > gₓ,ᵧ | - | core.ac.uk |
These tables are generated based on the descriptions in the search results and illustrate the type of data that would be presented if more specific numerical values for this compound complexes were consistently available across the snippets.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as copper(II) complexes, which have an unpaired electron (d⁹ configuration). EPR spectra can provide information about the oxidation state of copper, its coordination geometry, and the nature of the ligands bound to it.
Studies on copper(II) alkoxide complexes, including those with methoxide or related alkoxide ligands, frequently utilize EPR spectroscopy to characterize the electronic structure and geometry around the Cu(II) center. For instance, EPR analysis of certain N₃S(thioether)-ligated this compound complexes in solution (methanol or acetonitrile) has revealed a g(z) > g(x,y) pattern, indicative of a dₓ²₋ᵧ² ground state and a square-pyramidal based geometry in solution. core.ac.uk The presence of a second component in the EPR spectrum of one such complex suggested increased spin delocalization onto the sulfur atom of the ligand. core.ac.uk
In other copper(II)-alkoxide systems, EPR spectra have shown unusually large gzz values and small copper hyperfine couplings, which can indicate that the unpaired spin population is highly localized on the copper ion, with a smaller percentage on the alkoxide oxygen. nih.govacs.orgnih.gov These parameters are sensitive to the ligand environment and can provide insights into the nature of the Cu-O bond. EPR spectroscopy has also been used to identify the presence of multiple copper(II) species in catalytic reactions involving methoxide or related copper complexes, and to monitor their relative populations under different reaction conditions. researchgate.netnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a compound and to study their vibrational modes. For this compound complexes, FTIR spectroscopy is particularly useful for examining the vibrations associated with the methoxide ligand (OCH₃) and other coordinating ligands.
FTIR analysis can confirm the presence of methoxide groups coordinated to the copper center. The characteristic stretching and bending vibrations of the C-O and C-H bonds within the methoxide ligand appear in specific regions of the IR spectrum. Changes in the positions and intensities of these bands upon coordination to copper can provide information about the nature of the Cu-O bond and the symmetry of the complex.
In studies involving the formation of copper methoxide species, in-situ FTIR has been used to monitor the reaction mechanism, such as the oxidation of methanol in zeolite cages where the formation of copper methoxide is an initial step. researchgate.net FTIR spectroscopy has also been used in conjunction with UV-Vis spectroscopy to confirm the clean formation of copper(II) hydroxide complexes upon treatment of this compound derivatives with water. core.ac.uk
FTIR spectroscopy is a common technique for characterizing metal complexes, and the deprotonation of ligands, such as carboxylates or phenols coordinating to copper(II), can be observed through shifts in vibrational bands, indicating complexation. ajol.inforsc.org While specific detailed FTIR data solely focused on the vibrational modes of the methoxide ligand in Cu(OCH₃)₂ from the search results is limited, the general application of FTIR in characterizing the coordination of oxygen-containing ligands to copper(II) is well-established. mdpi.comarabjchem.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that probes the electronic transitions within a molecule. For copper(II) complexes, UV-Vis spectra typically show absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. These transitions are sensitive to the coordination environment and the electronic structure of the copper(II) ion.
Copper(II) complexes often exhibit d-d absorption bands in the visible region of the spectrum, which are responsible for their characteristic colors (e.g., blue or green for many Cu(II) compounds). The position, intensity, and shape of these bands can provide information about the geometry around the copper center. For example, square planar or square pyramidal Cu(II) complexes typically show absorption bands in the 500-800 nm range. rsc.orgrasayanjournal.co.in
Charge transfer bands, which are generally more intense than d-d transitions, can appear in the UV or visible regions. For copper(II)-alkoxide complexes, LMCT transitions from the alkoxide oxygen to the copper(II) center are expected and can contribute to the observed color. nih.govacs.orgnih.gov Studies on copper(II)-alkoxide complexes have identified intense charge transfer transitions in the near-UV region. nih.govacs.orgnih.gov
UV-Vis spectroscopy has been used to characterize this compound complexes and related copper(II) alkoxides, with absorption maxima observed in various regions depending on the specific complex and its ligands. core.ac.ukrsc.org Differences in the d-d region of UV-Vis spectra have been used to distinguish between methoxide and hydroxide derivatives of copper(II) complexes and to monitor their reactivity, such as hydrolysis reactions. core.ac.uk UV-Vis spectroscopy is also a common method to study the interaction of copper(II) complexes with other molecules, such as DNA, by observing changes in the absorption spectra upon binding. ajol.info
Nuclear Magnetic Resonance (NMR) Studies on Related Systems and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of atomic nuclei. While copper(II) complexes are paramagnetic and thus often not directly amenable to standard NMR techniques due to signal broadening, NMR spectroscopy can be valuable for studying diamagnetic precursors, ligands, reaction products, and diamagnetic intermediates in reactions involving this compound.
In the context of copper chemistry, NMR studies are frequently used to characterize organic ligands before coordination to copper, to identify reaction products, and to investigate reaction mechanisms by observing diamagnetic intermediates or by using ligands with nuclei that are less affected by the paramagnetic center. For example, ¹H and ¹³C NMR spectroscopy are routinely used to characterize organic ligands designed to coordinate to metal centers, including copper. mdpi.com
Although direct NMR studies of paramagnetic this compound itself are challenging, NMR has been successfully applied to study related copper systems and reactions where this compound or similar alkoxides are involved as intermediates or catalysts. For instance, NMR analysis of gaseous products from the chemical vapor deposition of copper using copper(II) alkoxides has been used to understand the decomposition process and ligand transformations. journaldephysique.org In catalytic reactions involving copper(II) species and methoxide bridges, NMR (specifically ¹¹B NMR in one case) has been used in conjunction with EPR to gain insights into the reaction mechanism and the nature of intermediates. researchgate.netnih.gov Furthermore, NMR spectroscopy has been utilized to investigate the activation steps of copper precatalysts, showing the displacement of ligands and the formation of copper alkoxide species as intermediates in catalytic cycles. nih.gov
While direct structural elucidation of this compound complexes by NMR is limited due to their paramagnetic nature, NMR spectroscopy plays a crucial role in complementary studies, providing information about the organic components involved in the synthesis, reactions, and catalytic cycles where this compound species are relevant.
Electronic Structure and Computational Investigations of Copper Ii Methoxide
Density Functional Theory (DFT) and DFT+U Calculations for Electronic State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure of transition metal complexes like copper(II) methoxide (B1231860). DFT calculations allow for the prediction and analysis of various electronic properties, providing insights that complement experimental data. For systems with strong electron correlation, such as those involving d-orbitals of copper, a modified approach known as DFT+U is often employed to improve the description of localized electrons.
Standard DFT calculations on copper(II) complexes can sometimes underestimate the degree of electron localization on the copper center, leading to an overestimation of covalency. The Hubbard U correction (DFT+U) addresses this by adding a penalty term for the on-site Coulombic interactions of the d-electrons, which results in a more accurate description of the electronic ground state and properties like the band gap in solid-state systems. For instance, in studies of copper(II) oxide, DFT calculations predicted incorrect ground state properties, whereas the DFT+U approach provided improved lattice parameters and a more accurate semiconducting, antiferromagnetic ground state. ug.edu.gh
In the context of copper(II) methoxide, DFT calculations are used to model the geometry and electronic properties. These calculations can predict bond lengths and angles which are often in good agreement with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT is utilized to analyze the molecular orbitals and their energies, which is crucial for understanding the nature of the bonding between the copper(II) ion and the methoxide ligand(s). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the complex's reactivity and spectroscopic properties.
The application of DFT extends to the interpretation of spectroscopic data. For example, time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which can then be compared to experimental UV-Vis spectra to assign observed absorption bands to specific electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands.
Spin Density Distribution and Delocalization Studies
The d⁹ electronic configuration of the copper(II) ion results in an unpaired electron, making this compound a paramagnetic species. The spatial distribution of this unpaired electron's spin is known as the spin density. Computational studies, primarily using DFT, are instrumental in mapping the spin density distribution within the molecule. This provides a quantitative measure of the covalency of the metal-ligand bonds.
In a purely ionic model, the spin density would be entirely localized on the copper(II) ion. However, in reality, covalent interactions lead to the delocalization of the spin density onto the ligands. The extent of this delocalization is a direct reflection of the sharing of electrons between the metal and the ligand orbitals. For copper(II) complexes, a significant portion of the spin density is often found on the coordinating atoms of the ligands.
For example, in a study of a copper(II) complex, the calculated spin density on the copper atom was found to be 0.52, indicating a substantial delocalization of the unpaired electron onto the ligands. cmu.edu This delocalization is a key factor in mediating magnetic exchange interactions between copper centers in polynuclear complexes. The spin density can be visualized as isosurfaces, providing a clear picture of where the unpaired electron is likely to be found. In dimeric copper(II) complexes, the spin on one copper center is often found to be opposite to the spin on the other in the broken-symmetry state, which is indicative of antiferromagnetic coupling. mdpi.com
The degree of spin delocalization is influenced by the nature of the ligands. The methoxide ligand, being a good σ- and π-donor, can facilitate significant spin delocalization. The spin population on the copper center has been shown to correlate with the magnetic coupling constant; a lower spin population on the metal suggests stronger delocalization and typically a stronger antiferromagnetic interaction. mdpi.com
| Parameter | Value | Significance |
| Spin Population on Cu | Varies (e.g., 0.5 - 0.6) | Indicates the degree of localization of the unpaired electron on the copper ion. Lower values suggest higher covalency and spin delocalization onto ligands. |
| Spin Population on Bridging Oxygen | Varies | Quantifies the extent of spin delocalization onto the bridging methoxide oxygen, which is crucial for the superexchange mechanism. |
| Spin Delocalization | Qualitative/Quantitative | Describes the spreading of the unpaired electron's spin density over the entire molecule, influencing its magnetic and reactive properties. |
This table presents typical parameters analyzed in spin density studies of copper(II) complexes. The specific values for this compound would be obtained from relevant computational studies.
Theoretical Modeling of Exchange Interactions within Polynuclear this compound Species
Polynuclear copper(II) complexes, where two or more copper ions are bridged by ligands such as methoxide, often exhibit magnetic exchange interactions. These interactions arise from the coupling of the unpaired electrons on the copper centers, mediated by the bridging ligands in a phenomenon known as superexchange. The nature of this interaction can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in an anti-parallel fashion).
Theoretical modeling, particularly using the broken-symmetry (BS) approach within DFT, is a powerful method to calculate the magnetic exchange coupling constant, J. researchgate.net The J value quantifies the strength and nature of the magnetic interaction. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling. The BS-DFT method involves calculating the energies of the high-spin state and a broken-symmetry low-spin state, from which the J value can be extracted.
The magnitude and sign of J in methoxide-bridged copper(II) dimers are highly dependent on the geometric parameters of the Cu-O-Cu core. A key factor is the Cu-O-Cu bridging angle. As a general trend for hydroxido- and alkoxido-bridged copper(II) dimers, the antiferromagnetic contribution to the exchange coupling increases as the bridging angle increases. mdpi.commdpi.com This relationship has been extensively studied and is a cornerstone of magneto-structural correlations.
Computational models allow for the systematic investigation of how various structural and electronic factors influence the exchange interaction. For instance, the planarity of the Cu₂O₂ core and the orientation of the methoxide methyl group can be altered in silico to understand their impact on the magnetic coupling. Furthermore, the electronic nature of other ligands in the copper coordination sphere can be modified to tune the magnetic properties of the complex. These theoretical studies are crucial for the rational design of polynuclear copper(II) complexes with specific magnetic properties. researchgate.net
| Parameter | Influence on Exchange Interaction |
| Cu-O-Cu Bridging Angle | A larger angle generally leads to a stronger antiferromagnetic coupling. |
| Cu-O Bond Length | Shorter bond lengths can enhance the orbital overlap and thus the exchange interaction. |
| Cu-O-Cu-O Dihedral Angle | Deviation from planarity can affect the efficiency of the superexchange pathway. |
| Nature of Terminal Ligands | Electron-donating or -withdrawing properties of other ligands can modulate the electronic structure at the copper centers and influence the magnetic coupling. |
This interactive table summarizes the key structural parameters that are computationally modeled to understand their effect on the magnetic exchange interactions in polynuclear this compound species.
Computational Insights into Methoxide Bridging and Ligand Field Effects
DFT calculations can be used to optimize the geometry of methoxide-bridged copper(II) complexes, revealing details about the Cu-O bond lengths and the Cu-O-Cu bridging angle. tandfonline.com These calculations often show that the bridging methoxide ions create a nearly uniform coordination environment with similar Cu-O bond lengths. tandfonline.com The ligand field, which describes the effect of the ligands on the energies of the d-orbitals of the copper ion, is significantly influenced by the coordination of the methoxide ligand.
The strength and symmetry of the ligand field determine the splitting of the d-orbitals, which in turn affects the electronic spectra and magnetic properties of the complex. For a copper(II) ion in a distorted tetrahedral or square pyramidal environment, which is common in these complexes, the d-orbitals are non-degenerate. Computational studies can quantify this splitting and correlate it with experimentally observed d-d transitions. cmu.edu The ligand field created by the methoxide and other coordinating ligands dictates the identity of the singly occupied molecular orbital (SOMO), which is typically the dₓ²₋y² orbital. cmu.edu
Furthermore, computational models can explore the subtle interplay between the electronic effects of the methoxide ligand and the steric constraints imposed by other ligands in the coordination sphere. This can lead to a deeper understanding of how the coordination geometry is adopted and how it influences the reactivity of the complex. For example, a distorted tetrahedral ligand field can lead to a strong copper-oxygen bond and significant charge donation from the ligand to the copper(II) ion. cmu.edu
Reactivity Profiles and Mechanistic Investigations Involving Copper Ii Methoxide
Intrinsic Reactivity of the Methoxide (B1231860) Ligand
The thermal stability and decomposition of copper(II) methoxide are critical factors in its application. While detailed studies on the specific thermal decomposition pathways of isolated this compound are not extensively documented in the provided research, related studies offer insights. For instance, the thermal decomposition of a related compound, copper methyl (CuCH₃), in methanol (B129727) under an inert atmosphere leads to the formation of an unstable copper(I) methoxide (CuOCH₃). However, when this reaction is conducted in the presence of air, this compound, Cu(OCH₃)₂, is obtained and can be isolated. researchgate.net This suggests that the copper(II) oxidation state is stabilized by an oxidative environment. The decomposition of the resultant copper(II) hydroxide (B78521), formed via hydrolysis, yields copper(II) oxide and water upon heating. brainly.in
| Precursor/Related Compound | Conditions | Key Products |
| Copper Methyl (in Methanol) | Inert Atmosphere | Unstable Copper(I) Methoxide |
| Copper Methyl (in Methanol) | Presence of Air | This compound researchgate.net |
| Copper(II) Hydroxide | Heating | Copper(II) Oxide, Water brainly.in |
This compound is sensitive to moisture and exhibits characteristic hydrolytic reactivity. The methoxide ligand is susceptible to hydrolysis, a reaction in which water cleaves the copper-methoxide bond. wikipedia.org Treatment of this compound and its derivatives with an excess of water leads to the clean and efficient formation of mononuclear copper(II) hydroxide complexes. core.ac.ukchemicalbook.com This reactivity makes this compound a useful precursor for synthesizing copper(II) hydroxide species in a controlled manner.
The general reaction can be summarized as follows: Cu(OCH₃)₂ + 2H₂O → Cu(OH)₂ + 2CH₃OH
This process involves the protonation of the methoxide ligand by water to release methanol, with the concurrent coordination of the resulting hydroxide anion to the copper(II) center.
Role of this compound in Electron Transfer Processes and Redox Catalysis
This compound is a key intermediate in numerous copper-catalyzed redox reactions. The Cu(II) center can participate in electron transfer processes, often cycling between Cu(II) and Cu(I) oxidation states. This capability is central to its role in catalysis, particularly in aerobic oxidation reactions where O₂ is the terminal oxidant. nih.gov
Detailed Mechanistic Studies of this compound-Mediated Reactions
The synthesis of dimethyl carbonate (DMC) from the oxidative carbonylation of methanol is a significant industrial process where copper catalysts are highly effective. Mechanistic studies using various techniques have established that the formation of a copper methoxide intermediate is a crucial initial step. researchgate.netresearchgate.net
The proposed mechanism involves the following key stages:
Formation of Copper Methoxide: Methanol reacts with the copper catalyst in the presence of oxygen to form copper methoxide species on the catalyst surface. researchgate.netresearchgate.net
Intermediate Formation and Product Release: This insertion leads to the formation of a monomethyl carbonate (MMC) species. researchgate.netresearchgate.net DMC can then be formed via two potential pathways: either by the reaction of the MMC intermediate with another methanol molecule (or methoxide species) or by the direct insertion of CO into a di-methoxide species. researchgate.netresearchgate.net
| Mechanistic Step | Description | Key Species Involved |
| 1. Activation | Reaction of methanol with the copper catalyst in the presence of O₂. | Methanol, Copper Catalyst, this compound researchgate.netresearchgate.net |
| 2. CO Insertion | Insertion of carbon monoxide into the Cu-OCH₃ bond (Rate-Limiting). | This compound, Carbon Monoxide, Monomethyl Carbonate researchgate.netresearchgate.net |
| 3. DMC Formation | Reaction of the monomethyl carbonate intermediate with methanol or a second methoxide. | Monomethyl Carbonate, Methanol, Dimethyl Carbonate researchgate.netresearchgate.net |
This compound plays a pivotal role in the Chan-Evans-Lam (CEL) type cross-coupling reactions, such as the aerobic oxidative methoxylation of arylboronic esters. Detailed kinetic and spectroscopic studies have provided significant insights into the mechanism, highlighting the function of the methoxide ligand. nih.govacs.org
The turnover-limiting step in this catalytic cycle is the transmetalation of the aryl group from the boron atom of the arylboronic ester to the copper(II) center. nih.govacs.org Evidence strongly suggests that this critical step proceeds through an intermediate where a methoxide ligand bridges the boron and copper centers. nih.govfigshare.com Analysis of kinetic data, along with ¹¹B NMR and EPR spectroscopy, indicates that the aryl transfer occurs from a tetracoordinate, anionic boronate species to a cationic Cu(II) species, facilitated by this methoxide bridge. nih.govacs.org The formation of this bridged intermediate is proposed to occur via the loss of acetic acid from a precursor complex in a pre-equilibrium step. nih.gov
| Role in Transmetalation | Description of Species/Process | Supporting Evidence |
| Key Intermediate | A methoxide-bridged intermediate links the copper(II) center and the boronic ester. nih.gov | Kinetic Data, ¹¹B NMR Spectroscopy, EPR Spectroscopy nih.govacs.org |
| Rate-Limiting Step | Transfer of the aryl group from the tetracoordinate boronate to the cationic copper(II) center. nih.gov | Mechanistic studies by King, Brunold, and Stahl. nih.govacs.org |
| Precursor Formation | The methoxide-bridged species is formed in a pre-equilibrium reaction from a copper acetate (B1210297)/methoxide complex. nih.gov | Proposed reaction schemes based on experimental data. nih.gov |
Aryl Transmetalation in Aerobic Oxidations of Arylboronic Esters
Influence of Ligand Environment and Stoichiometry on this compound Reactivity
The reactivity of this compound is profoundly influenced by the nature of the supporting ligands and the stoichiometry of the reactants used in its synthesis. These factors dictate the coordination geometry, nuclearity (monomer vs. dimer or polymer), and electronic properties of the copper center, which in turn control its chemical behavior.
Mononuclear this compound complexes have been successfully synthesized and characterized using N3S(thioether) chelate ligands that incorporate internal hydrogen bond donors. core.ac.uk The presence of these ligands stabilizes the monomeric form. The reactivity of these complexes has been evaluated, particularly their hydrolysis. Treatment of these N3S-ligated this compound derivatives with water leads to the clean formation of the corresponding mononuclear copper(II) hydroxide complexes. core.ac.uk This hydrolytic reactivity can be monitored spectroscopically, with the ligand environment clearly mediating the stability of the methoxide complex towards water. core.ac.uk
Changes in stoichiometry can lead to the formation of polynuclear complexes. For instance, the reaction of Cu(II) salts with N-heterocyclic ligands in the presence of a methoxide source can yield methoxide-bridged dimeric structures. tandfonline.com These dimers often exhibit interesting magnetic properties, such as strong antiferromagnetic coupling between the copper centers, a feature that is highly dependent on the Cu-O-Cu bridging angle dictated by the steric and electronic properties of the ancillary ligands. tandfonline.com Furthermore, the stoichiometry between the copper precursor and the ligand can be controlled to selectively produce either mononuclear or dinuclear complexes. With pyridine-alkoxide ligands, using less than one equivalent of the ligand relative to the Cu(II) precursor leads to the formation of dinuclear, alkoxide-bridged complexes. nih.gov
The following table illustrates how the ligand environment and stoichiometry affect the structure and reactivity of this compound complexes.
| Ligand Type | Stoichiometry (Ligand:Cu) | Resulting Structure | Observed Reactivity/Properties | Reference |
|---|---|---|---|---|
| N3S(thioether) with H-bond donors | 1:1 | Mononuclear Square-Pyramidal | Stable but undergoes clean hydrolysis to Cu(II)-OH | core.ac.uk |
| N-heterocycles (e.g., 2-methylpyrazine) | 2:1 | Dinuclear, di(μ-methoxy) bridged | Strong antiferromagnetic coupling | tandfonline.com |
| Pyridine-alkoxide | <1:1 | Dinuclear, alkoxide-bridged | Formation of bridged structure controlled by stoichiometry | nih.gov |
Participation in Nucleophilic Aromatic Substitution Reactions via Cuprate-like Intermediates
Copper catalysts have long been employed to facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly with unactivated aryl halides. Mechanistic studies have shown that this compound can be involved in these transformations, not as a direct reactant, but as a precursor to a more reactive, cuprate-like species.
A detailed investigation into the copper-catalyzed reaction of sodium methoxide with unactivated aryl bromides concluded that the reaction proceeds through an intimate electron transfer mechanism. tue.nl A key feature of this mechanism is the involvement of a cuprate-like intermediate, specifically sodium dimethoxycuprate(I), Na[Cu(OMe)₂]. tue.nl This species is formed from the reaction of the copper catalyst precursor with sodium methoxide.
The proposed mechanism involves the following key steps:
Formation of a copper(I) methoxide species from the catalyst precursor.
Reaction of copper(I) methoxide with additional sodium methoxide to form the more nucleophilic cuprate-like intermediate, Na[Cu(OMe)₂].
An intimate electron transfer from this cuprate (B13416276) species to the aryl bromide.
Subsequent collapse of the resulting radical pair to form the aryl methoxide product and regenerate the copper catalyst.
This pathway is distinct from the classical addition-elimination mechanism of SNAr, which typically requires strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org The copper-catalyzed route, via the cuprate intermediate, allows for the substitution of unactivated aryl halides under milder conditions. The Hammett correlation for this reaction yielded a small ρ value of +0.49, indicating that the rate-determining step has only a minor nucleophilic character and is not consistent with a direct SNAr attack on the aryl ring. tue.nl This supports the proposed electron-transfer mechanism involving the cuprate-like species.
Catalytic Applications of Copper Ii Methoxide in Advanced Synthetic Transformations
Applications in Organic Synthesis Catalysis
In the realm of organic synthesis, copper(II) methoxide (B1231860) is instrumental in facilitating a range of reactions, including the formation of carbon-heteroatom bonds, functionalization of carbon-hydrogen bonds, and the transformation of key functional groups.
Copper-catalyzed aerobic oxidative coupling reactions, particularly the Chan-Evans-Lam reaction, represent a powerful method for constructing carbon-oxygen (C-O) bonds. In these transformations, copper(II) species play a central role, and methoxide ligands are crucial for facilitating the catalytic cycle. The process often involves the coupling of arylboronic acids or their esters with alcohols.
The catalytic cycle is proposed to involve a copper(II) resting state that includes acetate (B1210297), methanol (B129727), and methoxide ligands derived from the boronic ester. acs.org A key step in this mechanism is the transmetalation of the aryl group from the boron atom to the copper(II) center. acs.org Kinetic and spectroscopic studies suggest that this transmetalation occurs from a tetracoordinate, anionic boronate to a cationic Cu(II) species, a process that can be mediated by a methoxide bridge. researchgate.net The subsequent reductive elimination from an aryl-Cu(II)-methoxide intermediate or a related aryl-Cu(III) species forms the desired C-O bond and a Cu(I) species. The catalytic cycle is completed by the aerobic oxidation of Cu(I) back to the active Cu(II) state. acs.org
Table 1: Examples of Copper-Catalyzed C-O Bond Formation
| Aryl Source | Coupling Partner | Catalyst System | Product | Key Finding |
|---|---|---|---|---|
| Arylboronic Ester | Methanol | Cu(OAc)₂ | Aryl methyl ether | The catalyst resting state consists of Cu(II) species with methoxide ligands; the turnover-limiting step is the transmetalation from boron to copper. acs.org |
Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its atom economy. Copper(II) catalysts, often involving methoxide species generated in situ, have been successfully employed for the methoxylation of C-H bonds. For instance, the ortho-methoxylation of an N-benzoyl aromatic ring has been achieved using a copper(II) acetate catalyst in methanol. acs.org In this reaction, a directing group, such as an amidoquinoline, guides the copper catalyst to a specific C-H bond. The reaction conditions, particularly the use of methanol as a solvent and a base, facilitate the formation of a copper(II) methoxide intermediate, which is key to delivering the methoxy (B1213986) group to the activated C-H bond.
The mechanism involves the coordination of the directing group to the copper center, followed by C-H activation to form a copper-carbon bond. Subsequent reaction with a methoxide ligand, either through reductive elimination from a Cu(III) intermediate or another pathway, leads to the formation of the C-O bond and regeneration of the active catalyst.
Table 2: Copper-Catalyzed C-H Methoxylation
| Substrate | Directing Group | Catalyst System | Solvent | Product |
|---|
The oxidation of alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic chemistry. researchgate.net Copper(II) catalysts are highly effective for this purpose, often utilizing molecular oxygen or peroxides as the terminal oxidant. core.ac.uknih.gov While various copper complexes are used, reactions carried out in methanol or those starting from copper(II) acetate in methanol likely proceed through a this compound intermediate. researchgate.net The formation of copper methoxide from copper(II) acetate and methanol is a known process. researchgate.net
These catalytic systems can selectively oxidize a wide range of alcohols, including benzylic, allylic, and aliphatic alcohols, to the corresponding carbonyl compounds in high yields. candcs.demdpi.comrsc.org The mechanism is believed to involve the formation of a copper(II)-alkoxide intermediate from the substrate alcohol, followed by a β-hydride elimination step to yield the carbonyl product and a copper(I) hydride species. The copper(I) is then re-oxidized to copper(II) by the oxidant to complete the catalytic cycle. The presence of co-catalysts like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) can often enhance the efficiency of these systems. nih.gov
Table 3: Copper-Catalyzed Oxidation of Alcohols
| Substrate | Catalyst System | Oxidant | Product | Key Feature |
|---|---|---|---|---|
| Benzyl alcohol | Salophen copper(II) complex | tert-Butyl hydroperoxide | Benzaldehyde | Selective oxidation without over-oxidation to carboxylic acid. researchgate.net |
| Various secondary alcohols | Mononuclear Cu(II) complex | tert-Butyl hydroperoxide | Corresponding ketones | High yields achieved in water as a solvent. researchgate.net |
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitroalcohol. researchgate.net Copper(II) complexes are effective catalysts for this transformation, acting as Lewis acids to activate the carbonyl group while a basic component facilitates the deprotonation of the nitroalkane to form the nitronate anion nucleophile. nih.govmdpi.com
A catalytic system involving a copper(II) center and a basic ligand, such as methoxide, embodies this principle of bifunctional catalysis. nih.gov Weakly Lewis acidic metal complexes bearing moderately basic ligands are particularly effective. uwindsor.ca The methoxide ligand can act as the Brønsted base to deprotonate the nitroalkane. Simultaneously, the copper(II) ion coordinates to and activates the aldehyde, bringing the two reactants into proximity and facilitating the nucleophilic attack of the nitronate on the carbonyl carbon. This approach allows the reaction to proceed efficiently, often with high enantioselectivity when chiral ligands are employed. uwindsor.camdpi.com
Table 4: Key Features of Copper(II)-Catalyzed Henry Reactions
| Catalyst Type | Role of Copper(II) | Role of Basic Ligand | Key Advantage |
|---|---|---|---|
| Chiral Copper(II) Salan Complexes | Lewis acid: Activates the aldehyde | Brønsted base: Deprotonates the nitroalkane | High enantioselectivities in homogeneous catalysis. nih.gov |
| Copper(II) Acetate with Bis(oxazoline) Ligand | Lewis acid: Activates the aldehyde | Acetate acts as the base | Catalyzes reaction with high enantioselectivity for various aldehydes. uwindsor.ca |
Polymerization Catalysis Initiated by this compound
Beyond small molecule synthesis, this compound and related alkoxide complexes serve as efficient initiators for polymerization reactions, particularly for the ring-opening polymerization of cyclic esters.
Ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is a primary method for producing biodegradable and biocompatible polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govmdpi.com Various copper(II) complexes have demonstrated activity as initiators for this polymerization. rsc.orgnih.gov
The polymerization is initiated by the nucleophilic attack of a methoxide ligand from a this compound species onto the carbonyl carbon of the cyclic ester monomer. This step opens the ring and creates a new, longer alkoxide chain that remains attached to the copper center. This process, known as the coordination-insertion mechanism, involves the coordination of the monomer to the metal center before the insertion into the metal-alkoxide bond. acs.org Subsequent monomer units add in a similar fashion, propagating the polymer chain. End-group analysis of polymers produced with copper catalysts in the presence of methanol or methoxy-containing ligands has confirmed the presence of methoxy end groups, providing direct evidence for the role of methoxide as the initiating species. rsc.org
Table 5: ROP of Cyclic Esters using Copper(II) Initiators
| Monomer | Initiator/Catalyst System | Polymer | Molecular Weight (Mₙ) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| ε-Caprolactone (ε-CL) | (Pyrazol-1-yl)copper(II) carboxylate complex | Polycaprolactone (PCL) | 858 Da | 2.16 |
| D,L-Lactide | (Pyrazol-1-yl)copper(II) carboxylate complex | Poly(D,L-lactide) (PLA) | 602 Da | 1.64 |
Integration of Copper Ii Methoxide in Advanced Materials Science and Deposition Technologies
Precursor Chemistry for Metal Oxide and Metal-Containing Compound Synthesis
Copper(II) methoxide (B1231860), Cu(OCH₃)₂, serves as a vital precursor in the synthesis of complex metal oxides and other copper-containing compounds, primarily due to its ability to decompose cleanly into copper oxides or react controllably with other metal precursors. Its utility is particularly notable in the fabrication of high-temperature superconducting ceramics, such as yttrium-barium-copper oxide (YBCO). google.comangpacmin.com The purity of the final ceramic is highly dependent on the quality of the precursors; specifically, the absence of contaminating anions like chlorides is crucial for achieving optimal superconducting properties. google.com
The synthesis of high-purity, chloride-free copper(II) methoxide can be achieved through the reaction of an alcoholic alkali metal alkoxide solution with copper(II) fluoride (B91410). google.com For instance, lithium metal reacts with anhydrous methanol (B129727) to form a lithium methoxide solution. This solution is then reacted with anhydrous copper(II) fluoride. This process precipitates this compound while the resulting lithium fluoride can be filtered off, yielding a pure precursor solution suitable for advanced materials synthesis. google.com
Another common synthesis route involves the direct solventothermal reaction of copper(II) acetate (B1210297) monohydrate with methanol. researchgate.net This method is efficient, with the conversion to this compound being nearly quantitative. researchgate.net The reaction yields methyl acetate as a major byproduct. researchgate.net The resulting this compound has a polymeric, one-dimensional chain structure with methoxide ligands bridging copper atoms. researchgate.net This structural arrangement influences its reactivity and decomposition behavior when used as a precursor.
The selection of the synthesis route for this compound directly impacts its suitability for specific applications. For materials like YBCO superconductors, the fluoride route is preferred to avoid chloride contamination, which is detrimental to the material's performance. google.comwikipedia.org
| Reactants | Solvent | Key Process Steps | Primary Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Lithium metal, Copper(II) fluoride | Anhydrous Methanol | Formation of lithium methoxide, reaction with CuF₂, filtration | This compound | Yields high-purity, chloride-free precursor for superconductors | google.com |
| Copper(II) acetate monohydrate | Methanol | Solventothermal reaction | This compound | Essentially quantitative conversion | researchgate.net |
| Copper(II) bromide | Methanol | Reaction with Sodium Methoxide (NaOCH₃) | Crystalline this compound | Direct precipitation of the crystalline product | researchgate.net |
Application in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Copper Films
This compound belongs to the family of metal alkoxides that are explored as precursors for thin film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.com These methods are essential for fabricating the high-purity, conformal copper films required for interconnects in modern microelectronics. sigmaaldrich.comsemanticscholar.org The choice of precursor is critical, as it must be volatile, thermally stable enough to prevent decomposition during vaporization, and reactive at the substrate surface. azonano.com
While many copper precursors for CVD and ALD are based on β-diketonate or amidinate ligands, copper alkoxides, including derivatives of this compound, offer distinct advantages. sigmaaldrich.comresearchgate.net The ligands can act as reducing agents, allowing for "single-source precursor" deposition where a secondary reducing gas is not required. semanticscholar.org Specifically, copper(II) dialkylamino alkoxides have been successfully used to grow copper metal thin films. researchgate.net The thermal decomposition of these precursors on a substrate leads to the formation of elemental copper. researchgate.net
In ALD, the self-limiting nature of the surface reactions allows for atomic-scale precision in film thickness. azonano.com Copper(II) aminoalkoxides have demonstrated this behavior when used with a variety of reducing agents. sigmaaldrich.com The mechanism often involves the chemisorption of the copper precursor onto the surface, followed by a reaction with a secondary precursor (e.g., a reducing agent) to deposit a monolayer of copper, and finally the purging of byproducts. semanticscholar.org The thermal behavior of the alkoxide ligand at the copper surface is a key factor in the deposition process. sigmaaldrich.com Though many copper depositions begin to exhibit non-self-limited CVD-like growth at temperatures around 200–230 °C, the precise control offered by ALD at lower temperatures is a significant advantage for creating ultrathin, uniform films. sigmaaldrich.com
Sol-Gel Processing for Advanced Thin Film Fabrication
This compound is a key intermediate in the sol-gel synthesis of copper oxide (CuO) and cuprous oxide (Cu₂O) thin films. researchgate.netresearchgate.net The sol-gel process is a versatile and cost-effective wet-chemical technique used to fabricate high-quality oxide layers from molecular precursors. researchgate.netsumdu.edu.ua In a typical process for copper oxide films, a copper salt such as copper(II) acetate or cupric chloride is dissolved in an alcohol, frequently methanol. researchgate.netsemanticscholar.org
In the methanolic solution, the copper salt reacts to form this compound, which then undergoes hydrolysis and condensation reactions to form a "sol"—a colloidal suspension of solid particles in a liquid. This sol can be applied to a substrate by spin-coating or dip-coating. researchgate.netmdpi.com Subsequent heat treatment (annealing) of the deposited gel layer removes organic residues and promotes the crystallization of the desired copper oxide phase. researchgate.net The final crystalline phase (CuO or Cu₂O) can be controlled by adjusting the annealing temperature and atmosphere. researchgate.netsemanticscholar.org For example, films prepared from a cupric chloride solution in methanol and baked at 360°C yield the Cu₂O phase, while baking at 400–500°C produces the CuO phase. researchgate.net
The sol-gel method allows for excellent control over the film's composition and microstructure. researchgate.net Various stabilizers and additives can be used to enhance the solubility of the precursor and improve the adhesion and uniformity of the resulting film. researchgate.net This technique is widely used to produce semiconducting copper oxide thin films for applications in solar cells and other optoelectronic devices. researchgate.netmdpi.com
| Copper Precursor Salt | Solvent | Deposition Method | Annealing Temperature (°C) | Resulting Oxide Phase | Reference |
|---|---|---|---|---|---|
| Cupric Chloride (CuCl₂·2H₂O) | Methanol | Dip-coating | 360 | Cu₂O | researchgate.net |
| Cupric Chloride (CuCl₂·2H₂O) | Methanol | Dip-coating | 400-500 | CuO | researchgate.net |
| Copper(II) Acetate (Cu(CH₃COO)₂) | Ethanol | Dip-coating | 100-900 | Various (depends on atmosphere) | researchgate.net |
| Copper Sulfate (CuSO₄·5H₂O) | Water/Plant Extract | Spin-coating | 400 | CuO | mdpi.com |
Component in the Synthesis of Metal-Organic Frameworks (MOFs) with Specific Topologies
In the synthesis of copper-based Metal-Organic Frameworks (MOFs), this compound often plays a crucial role as an in situ formed secondary building unit (SBU). MOFs are crystalline materials constructed from metal nodes or clusters linked by organic ligands, and the geometry of the SBU is a primary determinant of the final network's topology. mdpi.com
A common synthetic strategy for copper MOFs involves the reaction of a copper(II) salt, such as copper(II) acetate, with an organic linker in a solvent mixture that includes methanol. researchgate.netnih.gov Under these conditions, the acetate ligands can be replaced by methoxide groups from the solvent, leading to the formation of methoxide-bridged copper dimers, such as [Cu₂(OCH₃)₂]²⁺. researchgate.net These dimers then act as the SBUs that are connected by the organic linkers to build the extended framework. The self-assembly of these SBUs is influenced by factors like the size and shape of the organic linker and the reaction conditions, allowing for the targeted synthesis of MOFs with specific porous structures. researchgate.net
For example, the reaction of a precursor like [Cu₂(OAc)₄(btp)₂] (where btp is 2,6-bis(N¹-1,2,4-triazolyl)pyridine) with other copper salts in a methanol/acetonitrile (B52724) mixture explicitly yields the [Cu₂(OCH₃)₂]²⁺ SBU, which then assembles into a larger framework. researchgate.net Similarly, the synthesis of the well-known MOF HKUST-1 (also known as Cu-BTC) involves reacting copper(II) nitrate with trimesic acid in a mixed solvent system that can include methanol, where copper-methoxide intermediates can facilitate the formation of the characteristic paddlewheel SBU. nist.govfrontiersin.org The ability to form these specific copper-methoxide SBUs is thus fundamental to controlling the architecture and properties of the resulting MOF. researchgate.net
Role in the Fabrication of Metal Nanoparticles and Nanostructured Materials
This compound is a suitable precursor for the fabrication of copper (Cu) and copper oxide (CuO) nanoparticles and nanostructured materials. The synthesis of nanomaterials often relies on the controlled decomposition of a metal-organic precursor. nih.govtubitak.gov.tr this compound, with its defined chemical structure and composition, can be thermally decomposed under controlled conditions to yield nanoparticles with specific sizes and shapes. fapesp.br
Methods such as thermal decomposition in high-boiling-point organic solvents are used to synthesize metallic copper nanoparticles. nih.govtubitak.gov.tr While precursors like copper(II) acetate are often cited, the underlying chemistry can involve the formation of alkoxide intermediates prior to decomposition. nih.gov Using a pure this compound precursor would offer more direct control over the reaction, as the decomposition pathway is simplified. The controlled release of copper atoms from the precursor allows for the nucleation and growth of nanoparticles, a process that can be influenced by capping agents and reaction temperature to control the final particle size and prevent aggregation. acs.org
Furthermore, nanostructured copper oxide can be produced through various solution-based methods where this compound may be formed as an intermediate. jmaterenvironsci.comnih.gov For instance, in alcothermal synthesis, a copper salt is heated in an alcohol solvent, leading to the formation of copper oxide nanostructures. jmaterenvironsci.com The process involves the formation of copper hydroxide (B78521), which then dehydrates to copper oxide; the presence of methoxide species can influence the kinetics of these transformations. nih.gov The ability to control the size, shape, and crystalline phase of copper and copper oxide nanomaterials is critical for their application in catalysis, gas sensing, and antimicrobial agents. jmaterenvironsci.combiotechrep.irmdpi.com
Emerging Research Directions and Future Perspectives for Copper Ii Methoxide
Design and Synthesis of Novel Copper(II) Methoxide (B1231860) Derivatives for Tunable Reactivity
The reactivity of the copper(II) methoxide core is intrinsically linked to its electronic and steric environment. Consequently, a significant research thrust is the design and synthesis of novel derivatives where the ligand architecture is systematically modified to achieve tunable reactivity. By modulating the ligand framework, researchers can fine-tune the complex's properties for specific applications.
A key strategy involves the use of multidentate ligands that enforce specific coordination geometries and electronic properties on the copper center. For instance, mononuclear this compound complexes have been successfully synthesized using N3S(thioether) chelate ligands. core.ac.uk These ligands, featuring internal hydrogen bond donors, stabilize the otherwise rare terminal methoxide ligation on a single copper(II) ion. core.ac.uk The synthesis of these derivatives allows for a systematic evaluation of how ligand structure influences the chemistry of metal alkoxides. core.ac.uk
Another approach focuses on creating polynuclear structures where methoxide groups act as bridging ligands between copper centers. The reaction of copper(II) salts with N-heterocyclic ligands in methanol (B129727) can yield methoxide-bridged dimers and chain compounds. tandfonline.com The magnetic properties and structural motifs of these compounds, such as [Cu2(μ-OCH3)2] cores, are highly dependent on the nature of the N-heterocyclic ligand. tandfonline.com
Solventothermal methods offer a direct route to synthesizing this compound from simple precursors like copper(II) acetate (B1210297) monohydrate and methanol. researchgate.net This method yields a product with a novel infinite one-dimensional chain structure, demonstrating that the synthesis conditions themselves can be a powerful tool for discovering new structural forms of this compound with potentially unique properties. researchgate.net Furthermore, the in situ generation of this compound from copper halides and sodium methoxide is a strategy employed for the synthesis of other copper compounds, such as copper bis-diketiminate complexes. google.com This highlights the role of this compound as a reactive intermediate in synthetic chemistry.
The table below summarizes examples of synthetic strategies for novel this compound derivatives.
| Precursor(s) | Ligand/Reaction Condition | Resulting Derivative/Structure | Reference(s) |
| Copper(II) source | N3S(thioether) chelate ligands | Mononuclear Cu(II) methoxide complex | core.ac.uk |
| Copper(II) acetate monohydrate, Methanol | Solventothermal | Infinite 1D chain of [Cu(OCH3)2]n | researchgate.net |
| Copper(II) perchlorate/bromide | N-heterocyclic ligands (e.g., 2-methylpyrazine) | Methoxide-bridged Cu(II) dimers and chains | tandfonline.com |
| CuCl2, NaOMe | In situ generation in methanol | Intermediate for copper bis-ketoiminate synthesis | google.com |
These synthetic efforts are crucial for developing a library of this compound derivatives with a spectrum of reactivities, paving the way for their application in catalysis and materials science.
Exploration of Untapped Catalytic Potentials and Reaction Classes
While copper catalysts are well-established in certain industrial processes, the full catalytic potential of this compound and its derivatives is far from realized. Researchers are actively exploring new frontiers, applying these compounds to novel reaction classes and challenging chemical transformations.
Cross-Coupling Reactions: Copper is re-emerging as a cost-effective and less toxic alternative to precious metals like palladium in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net Copper-based catalysts exhibit unique reactivity, sometimes allowing for ligandless cross-coupling, a significant advantage in simplifying reaction conditions. rsc.orgresearchgate.net The versatility of copper catalysts has been demonstrated in the cross-coupling of various organometallic reagents with organohalides. rsc.org Given that copper alkoxides are key intermediates in many copper-catalyzed cross-coupling reactions, the direct use and development of well-defined this compound complexes as catalysts in this area is a promising avenue.
Aerobic Oxidation Reactions: The ability of copper complexes to activate molecular oxygen for selective oxidation of organic substrates is a field of intense study, inspired by copper-containing enzymes. nih.govnih.gov Copper can cycle through Cu(I), Cu(II), and Cu(III) oxidation states, enabling it to catalyze a broad range of oxidation reactions using environmentally benign oxidants like air or oxygen. nih.gov this compound can play a role in such catalytic cycles. For example, in the oxidation of fluorene, the addition of a copper catalyst in the presence of sodium methoxide and oxygen dramatically increases the reaction rate. nih.gov The development of new this compound derivatives could lead to catalysts with enhanced activity and selectivity for various oxidation reactions, including the challenging oxidation of C-H bonds. researchgate.netrsc.org
CO2 Reduction and Utilization: The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a critical technology for a sustainable future. Copper-based catalysts are unique in their ability to promote the formation of multi-carbon (C2+) products like ethylene (B1197577) and ethanol. ed.ac.ukacs.org Oxide-derived copper catalysts, which may involve surface methoxide species during the reaction, have shown particularly high selectivity for C2+ products. acs.orgnih.gov Research into how this compound precursors or surface species influence the structure and performance of CO2 reduction catalysts could provide pathways to design more efficient and selective systems. ed.ac.uk
Transesterification: In the production of biodiesel, transesterification of triglycerides with methanol is a key step. mdpi.com While this process is often catalyzed by simple acids or bases, heterogeneous catalysts are sought to simplify product purification. Copper-based catalysts are being explored for this and related transformations. The fundamental interaction of methanol with copper catalysts is central to these processes, suggesting a potential role for copper methoxide species in the catalytic cycle.
The exploration of these and other reaction classes, such as polymerization and click chemistry, represents a major future direction for this compound research. researchgate.net
Development of Advanced In Situ Spectroscopic and Mechanistic Probes
A deep understanding of reaction mechanisms is paramount for the rational design of improved catalysts. A significant challenge in copper methoxide chemistry is the transient and complex nature of the active species under reaction conditions. To address this, researchers are increasingly employing advanced in situ and operando spectroscopic techniques to probe the catalyst's state and reaction intermediates directly as the reaction occurs.
X-ray Absorption Fine Structure (XAFS): XAFS is a powerful tool for determining the local electronic and geometric structure of copper atoms in a catalyst. In situ XAFS experiments have been used to monitor the reduction of copper oxide/zinc oxide catalysts during methanol steam reforming. iucr.orgnih.gov These studies can track the evolution of copper oxidation states (e.g., Cu(II) to Cu(I) to Cu(0)) and changes in coordination environment under realistic temperature and pressure conditions, providing insights into the formation and role of active sites. iucr.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS): Ambient Pressure XPS (AP-XPS) allows for the investigation of the surface and near-surface regions of a catalyst in the presence of reactant gases. acs.org Studies on methanol oxidation over copper catalysts using in situ XPS have revealed a direct correlation between catalytic activity and the presence of a subsurface oxygen species that is only observable under reaction conditions. acs.org This technique can also be used to identify surface intermediates, such as methoxy (B1213986) species (CH3O), formed from the dissociative adsorption of methanol on copper surfaces. acs.org
Scanning Tunneling Microscopy (STM): In situ STM provides real-space images of a catalyst surface with atomic resolution, enabling the visualization of surface morphology changes and the identification of active sites. When combined with AP-XPS, STM has been used to study methanol decomposition on different copper surfaces, revealing that step edges and defects can act as "hot spots" for the reaction. acs.org
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopies are highly sensitive to the formation of specific chemical bonds. In situ Fourier-transform infrared (FTIR) spectroscopy has been used to study the mechanism of oxidative carbonylation of methanol, identifying the formation of copper methoxide in zeolite cages as the initial step. researchgate.net Resonance Raman spectroscopy, particularly using isotopically labeled compounds, is effective for identifying peroxo and hydroperoxo intermediates in copper-catalyzed oxidation reactions. d-nb.inforsc.org
The data obtained from these advanced techniques are crucial for building accurate mechanistic models. For example, kinetic studies combined with EPR and NMR spectroscopy have suggested that aryl transmetalation in certain coupling reactions occurs via a methoxide-bridged intermediate. researchgate.net By providing a dynamic picture of the catalyst at work, these probes are invaluable for moving beyond "black box" catalysis to a more predictive science.
Computational Design and Predictive Modeling for Materials and Catalytic Applications
Complementing experimental investigations, computational modeling has become an indispensable tool in the study of this compound and its applications. Density Functional Theory (DFT) and other computational methods provide molecular-level insights into structures, reaction pathways, and spectroscopic properties that can be difficult to access experimentally.
Mechanistic Elucidation: DFT calculations are widely used to map out the potential energy surfaces of catalytic reactions. This allows researchers to identify transition states, calculate activation barriers, and determine the most likely reaction pathways. nih.gov For instance, computational studies have been used to evaluate the feasibility of different proposed intermediates in copper-catalyzed oxidation reactions, such as copper(II)-superoxo, copper(II)-hydroperoxo, and copper(II)-oxyl species, and to assess their ability to activate C-H bonds. nih.gov Similarly, DFT has been employed to understand the self-decomposition pathways of copper(II)-alkylperoxo complexes, indicating that the reaction proceeds via homolytic O-O bond cleavage. rsc.org
Structure and Spectroscopic Prediction: Computational models can accurately predict the geometric structures of complex molecules, such as sulfonamido-bridged dimeric copper(II) complexes. mdpi.com They are also used to calculate spectroscopic parameters, which aids in the interpretation of experimental data from techniques like EPR and UV-visible spectroscopy. researchgate.netnih.gov This synergy between theory and experiment is critical for the confident characterization of newly synthesized this compound derivatives.
Predictive Modeling and Machine Learning: A frontier in catalysis research is the use of data-driven approaches and machine learning (ML) to accelerate the discovery of new catalysts. oulu.fi By building models based on large datasets of catalyst properties and performance metrics, ML can identify non-obvious relationships and predict the activity of new, untested catalyst formulations. oulu.firesearchgate.net For copper-based catalysts, ML models are being developed to predict performance in reactions like the electrochemical reduction of CO2. researchgate.net Input features for these models can include the elemental composition of the catalyst and various computed descriptors. oulu.fi This approach has the potential to significantly reduce the time and experimental effort required for catalyst optimization by guiding researchers toward the most promising candidates.
The integration of these computational tools—from fundamental DFT studies of reaction steps to high-level machine learning models for catalyst screening—is set to redefine the pace and direction of research into this compound and its diverse applications in catalysis and materials science.
Q & A
Q. What are the standard synthetic methods for preparing Copper(II) methoxide in laboratory settings?
this compound is typically synthesized by reacting copper(II) salts (e.g., copper(II) chloride or sulfate) with methoxide sources (e.g., sodium methoxide) in anhydrous alcohols (e.g., ethanol or methanol) under an inert atmosphere. For example, sodium methoxide and copper salts may be combined in ethanol at room temperature for 24 hours . Characterization involves X-ray diffraction (XRD) for crystallinity, elemental analysis for stoichiometry, and Fourier-transform infrared spectroscopy (FTIR) to confirm methoxide ligand coordination.
Q. What precautions are necessary when handling this compound to ensure safety and compound stability?
Avoid exposure to moisture, strong oxidizing agents, and protic solvents. Use local exhaust ventilation, personal protective equipment (gloves, goggles), and inert-atmosphere gloveboxes. Store in sealed containers under argon or nitrogen to prevent hydrolysis or oxidation . Contaminated equipment must be decontaminated before reuse.
Q. What solvents and reaction conditions are optimal for this compound-mediated reactions?
Anhydrous alcohols (methanol, ethanol) are preferred due to their compatibility with methoxide ligands. Reactions are conducted under inert atmospheres (N₂, Ar) at room temperature or mild heating (≤60°C). Protic solvents or water-containing systems should be avoided to prevent decomposition .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Key techniques include:
Q. What are the common decomposition pathways of this compound, and how can they be mitigated?
Hydrolysis in moisture yields copper(II) hydroxide and methanol, while oxidation may form copper(II) oxide. Mitigation strategies include strict anhydrous conditions, inert-atmosphere storage, and avoiding prolonged exposure to air. Stability can be monitored via TGA and moisture-sensitive analytical methods .
Advanced Research Questions
Q. How does this compound influence enantioselectivity in asymmetric cross-coupling reactions?
this compound acts as a Lewis acid catalyst in enantioselective reactions, such as additions to imines. When paired with chiral ligands (e.g., (R,R)-BozPhos), it facilitates organozinc reagent formation, enabling high enantioselectivity (e.g., >90% ee). Optimization involves adjusting ligand-to-copper ratios and solvent polarity .
Q. What challenges arise in reconciling contradictory data on the catalytic activity of this compound?
Discrepancies often stem from variations in catalyst preparation (e.g., solid-state exchange vs. solution-phase synthesis), impurities in starting materials, or differences in reaction conditions (e.g., solvent purity, temperature). Standardizing protocols and using high-purity reagents (e.g., ≥99.9% metals basis) reduces variability .
Q. How do additives (e.g., styrene) enhance reaction outcomes in this compound-mediated syntheses?
Additives like styrene stabilize reactive intermediates or modify transition states. For example, styrene improves enantioselectivity in imine additions by coordinating to copper and directing substrate orientation . Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are recommended to elucidate additive roles.
Q. What is the role of this compound in the Meerwein-Ponndorf-Verley (MPV) reduction mechanism?
In MPV-like reductions, this compound may act as a hydride-transfer mediator. Unlike aluminum alkoxides, which typically yield carbinols, copper-based systems can favor alkene formation due to differences in intermediate stabilization. Comparative kinetic studies and in situ spectroscopy (e.g., Raman) are critical for mechanistic validation .
Q. How can computational modeling aid in understanding the coordination chemistry of this compound?
Density functional theory (DFT) simulations map reaction pathways, ligand effects, and transition states. For example, modeling methoxide ligand exchange or copper-oxygen bond dynamics can predict catalytic behavior. Experimental validation via X-ray absorption spectroscopy (XAS) or electron paramagnetic resonance (EPR) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
